molecular formula C16H19N3O B13893301 N-(3-(aminomethyl)phenyl)-4-(dimethylamino)benzamide

N-(3-(aminomethyl)phenyl)-4-(dimethylamino)benzamide

Cat. No.: B13893301
M. Wt: 269.34 g/mol
InChI Key: MXYDZLXWZPTILR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(aminomethyl)phenyl)-4-(dimethylamino)benzamide is a compound with the molecular formula C14H14N2O. It is used primarily in proteomics research and has applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(aminomethyl)phenyl)-4-(dimethylamino)benzamide typically involves the reaction of 3-(aminomethyl)phenylamine with 4-(dimethylamino)benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-(3-(aminomethyl)phenyl)-4-(dimethylamino)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-(aminomethyl)phenyl)-4-(dimethylamino)benzamide is used in several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(aminomethyl)phenyl)-4-(dimethylamino)benzamide involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The pathways involved include inhibition of enzyme activity and modulation of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminophenyl)benzamide
  • N-(4-aminophenyl)benzamide
  • N-(3-aminophenyl)benzamide

Uniqueness

N-(3-(aminomethyl)phenyl)-4-(dimethylamino)benzamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it particularly useful in proteomics research and as a tool in biochemical assays .

Properties

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

N-[3-(aminomethyl)phenyl]-4-(dimethylamino)benzamide

InChI

InChI=1S/C16H19N3O/c1-19(2)15-8-6-13(7-9-15)16(20)18-14-5-3-4-12(10-14)11-17/h3-10H,11,17H2,1-2H3,(H,18,20)

InChI Key

MXYDZLXWZPTILR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.